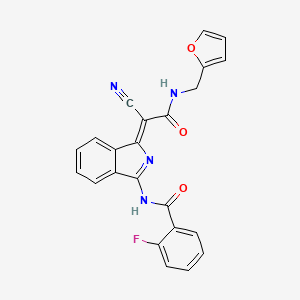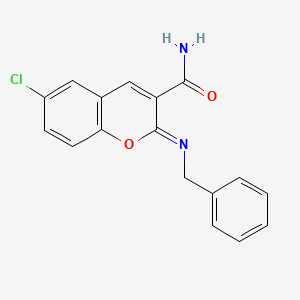![molecular formula C20H18N2O5 B2775654 3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899384-84-0](/img/structure/B2775654.png)
3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyridopyrimidines are known for their practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine . These structures have received much interest due to their diverse biological potential .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Pharmaceutical Development
Furan derivatives, including the compound , are often explored for their potential in pharmaceuticals . The furan moiety is a key component in a variety of drugs due to its pharmacological properties. This compound could be investigated for its efficacy in treating various diseases, given furan’s known applications in anti-inflammatory, analgesic, and antiviral medications .
Antimicrobial Agents
The antimicrobial properties of furan derivatives make them candidates for developing new antibacterial and antifungal agents . Research could focus on the compound’s effectiveness against specific strains of bacteria or fungi, potentially leading to the development of new classes of antimicrobial drugs.
Cancer Research
Compounds with the furan ring have been studied for their anticancer properties . This particular compound could be synthesized and tested against various cancer cell lines to determine its cytotoxic effects and potential as a chemotherapeutic agent.
Agricultural Chemicals
Furan derivatives are used in the synthesis of agrochemicals . The subject compound could be evaluated for its potential as a pesticide or herbicide, contributing to the development of new agricultural products that are more effective and possibly more environmentally friendly.
Material Science
The structural properties of furan derivatives allow for their use in material science, particularly in the development of resins and adhesives . This compound could be utilized in creating new materials with specific desired properties, such as increased thermal stability or biodegradability.
Bioadhesives and Wood Adhesives
Furan compounds have applications in the creation of bioadhesives, particularly in the wood industry . Research into this compound could lead to the development of new adhesives that are both strong and derived from renewable resources, aligning with sustainable development goals.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . This inhibition can lead to apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression pathway . CDK2 is involved in the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown superior cytotoxic activities against mcf-7 and hct-116 cancer cell lines . This suggests that 3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione may also have potential anticancer activity.
properties
IUPAC Name |
3-(furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-5-16-21-19-17(20(24)22(16)11-13-6-4-9-26-13)18(23)14-8-7-12(25-2)10-15(14)27-19/h4,6-10H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACANSRXWGZSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)
![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)




![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)


![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)
